molecular formula C14H11NO B1275736 3-Benzylphenyl isocyanate CAS No. 480439-07-4

3-Benzylphenyl isocyanate

Cat. No. B1275736
CAS RN: 480439-07-4
M. Wt: 209.24 g/mol
InChI Key: OUMFOCWUDYJGHI-UHFFFAOYSA-N
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Description

3-Benzylphenyl isocyanate (3-BPI) is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity. 3-BPI is a colorless liquid at room temperature and is used in a variety of industrial and scientific applications. It is a volatile organic compound (VOC) and is widely used in the synthesis of polyurethane and other polymers. As a reagent, it is highly reactive and can be used in a variety of organic synthesis reactions. It can also be used as a catalyst in the production of polyurethane foam and other polymers.

Scientific Research Applications

1. Synthesis and Optimization in Polymer Materials

Dong Jianxun et al. (2018) explored the synthesis optimization of 1,3-Bis(isocyanatomethyl) benzene, a related isocyanate compound, which demonstrates significant applications in optical polymer composite materials, construction, and automotive industries. This research targeted the development of a safe, convenient, and environmentally friendly synthesis route for this compound, which is crucial for its wide application due to its high-quality performance and resistance properties (Dong Jianxun, Xiaoguang Zheng, Xiaohui Li, Xiaopeng Zhang, & Xiaoyan Feng, 2018).

2. Alternative Synthesis Methods for Safer Chemical Processes

F. Sa̧czewski, A. Kornicka, & Z. Brzozowski (2006) discussed the development of Dimethylaminopyridinium carbamoylides as safer substitutes for arylsulfonyl isocyanates, which are typically used in the production of various commercial chemicals. This study highlights the importance of developing non-hazardous substitutes for toxic isocyanates, enhancing the safety of chemical processes (F. Sa̧czewski, A. Kornicka, & Z. Brzozowski, 2006).

3. Applications in Optically Active Polymers

Katsuhiro Maeda & Y. Okamoto (1998) conducted research on novel optically active aromatic isocyanates, including those bearing a ((S)-(α-Methylbenzyl)carbamoyl) group. These compounds have potential applications in creating polymers with specific optical properties, which could be significant for various industrial applications (Katsuhiro Maeda & Y. Okamoto, 1998).

4. High-Throughput Synthesis for Pharmaceutical Applications

Sung-Eun Suh et al. (2021) outlined a C(sp3)–H isocyanation protocol for the synthesis of diverse, pharmaceutically relevant benzylic ureas. This method shows high site selectivity and good functional group tolerance, making it a promising approach for drug discovery (Sung-Eun Suh, Leah E. Nkulu, Shishi Lin, S. Krska, & S. Stahl, 2021).

Mechanism of Action

Target of Action

3-Benzylphenyl isocyanate, also known as 1-benzyl-3-isocyanatobenzene, is a chemical compound with the linear formula C6H5CH2C6H4NCO The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that isocyanates, in general, can react with amines to form ureas . They can also react with alcohols to form carbamates . These reactions are characteristic of isocyanates and may be relevant to the mode of action of this compound.

Biochemical Pathways

It is known that isocyanates can react with water and other small molecules, which is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known that isocyanates react with water . Therefore, the presence of water in the environment could influence the action, efficacy, and stability of this compound. Additionally, safety data sheets recommend handling this compound in a well-ventilated area , indicating that air circulation may also influence its action.

Safety and Hazards

3-Benzylphenyl isocyanate should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Protective equipment such as gloves and eye protection should be worn when handling the compound . It should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Benzylphenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group readily reacts with amines to form ureas and with alcohols to form carbamates . In biochemical systems, this compound interacts with various enzymes and proteins. For instance, it can inhibit enzymes that have nucleophilic amino acid residues, such as serine or cysteine, by forming stable carbamate or urea linkages . These interactions can alter the enzyme’s activity, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modify the activity of key signaling proteins by covalently binding to them . This binding can lead to the activation or inhibition of specific signaling pathways, thereby affecting gene expression and cellular responses. Additionally, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, such as the amino groups of lysine residues or the thiol groups of cysteine residues . This reaction forms stable carbamate or urea linkages, which can inhibit enzyme activity or alter protein function. Furthermore, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to persistent modifications of cellular proteins, resulting in sustained changes in cellular function. In vitro studies have shown that the compound can cause long-term inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Animal studies have shown that high doses of the compound can lead to organ damage and other toxic effects, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the benzyl group . This metabolism can lead to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, it can interact with transport proteins that facilitate its distribution to different cellular compartments. The compound can also bind to specific proteins, which can affect its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular proteins. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The localization of the compound can significantly impact its activity and function within the cell .

properties

IUPAC Name

1-benzyl-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMFOCWUDYJGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399562
Record name 3-Benzylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480439-07-4
Record name 1-Isocyanato-3-(phenylmethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-isocyanatobenzene
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